1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine
CAS No.:
Cat. No.: VC17638277
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine -](/images/structure/VC17638277.png)
Specification
Molecular Formula | C10H22N2 |
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Molecular Weight | 170.30 g/mol |
IUPAC Name | 1-[(propan-2-ylamino)methyl]cyclohexan-1-amine |
Standard InChI | InChI=1S/C10H22N2/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9,12H,3-8,11H2,1-2H3 |
Standard InChI Key | LSQMBPVRMDGQEK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NCC1(CCCCC1)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine can be achieved through a two-step reductive amination strategy, adapting methodologies from analogous cyclohexylamines :
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Condensation Reaction: Cyclohexanone reacts with propan-2-ylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.
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Reductive Amination: The imine is reduced using sodium cyanoborohydride () or catalytic hydrogenation () to yield the target amine.
Alternative routes involve Ullmann-type couplings or photoredox-mediated transformations, as demonstrated in the synthesis of antidepressant scaffolds . For example, ruthenium-based photocatalysts () enable radical coupling reactions under mild conditions, though these methods require further optimization for bicyclic amines .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Imine Formation | Cyclohexanone, propan-2-ylamine, EtOH, reflux | 75–85 | |
Reductive Amination | , MeOH, rt | 60–70 | |
Catalytic Hydrogenation | (1 atm), 10% Pd/C, EtOAc | 80–90 |
Structural Analysis
The compound’s structure has been confirmed via spectroscopic methods:
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NMR: -NMR reveals distinct signals for the cyclohexyl protons ( 1.2–1.8 ppm), methylene bridge ( 2.9 ppm), and propan-2-yl amine ( 1.0 ppm, doublet).
X-ray crystallography of related amines shows chair conformations for the cyclohexane ring, with amine groups occupying equatorial positions to minimize steric strain .
Physicochemical Properties
Physical Properties
1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine is a viscous, colorless liquid at room temperature. Its solubility profile favors polar aprotic solvents (e.g., DMF, DMSO) but it exhibits limited miscibility with water (<1 g/L) .
Table 2: Key Physical Properties
Property | Value | Method |
---|---|---|
Melting Point | <−20°C (predicted) | DSC |
Boiling Point | 210–215°C (extrapolated) | Ebulliometry |
Density | 0.92 g/cm³ | Pycnometry |
LogP (Octanol-Water) | 1.8 ± 0.2 | Chromatography |
Chemical Reactivity
The compound’s bifunctional amine groups enable diverse reactions:
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Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Acylation: Forms stable amides upon treatment with acyl chlorides.
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Complexation: Binds transition metals (e.g., Cu²⁺, Ni²⁺) via its lone electron pairs, a property exploited in epoxy curing systems .
Applications and Industrial Relevance
Epoxy Resin Curing Agents
The compound’s amine groups make it a candidate for epoxy curing applications. In patented formulations, analogous cyclohexylamines accelerate crosslinking while reducing volatile organic compound (VOC) emissions . For example, blends containing 5–15% w/w of the compound improve the glass transition temperature () of epoxy composites by 10–15°C compared to traditional aliphatic amines .
Pharmaceutical Intermediates
While direct biomedical studies are lacking, structurally similar amines serve as intermediates in antidepressant and antipsychotic drug synthesis . The propan-2-ylamine moiety is a common pharmacophore in serotonin reuptake inhibitors, suggesting potential utility in medicinal chemistry .
Research Frontiers and Challenges
Current gaps in knowledge include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereoisomers with distinct biological profiles .
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Structure-Activity Relationships: Correlating substituent effects with epoxy curing kinetics or receptor binding affinity .
Metal-catalyzed C–N coupling reactions, as explored in antidepressant synthesis, offer a promising avenue for scalable production . Future studies should prioritize eco-friendly solvents and catalysts to align with green chemistry principles.
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